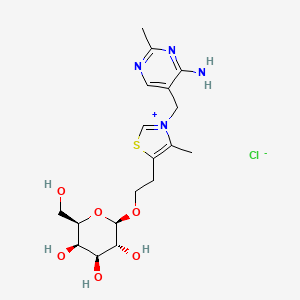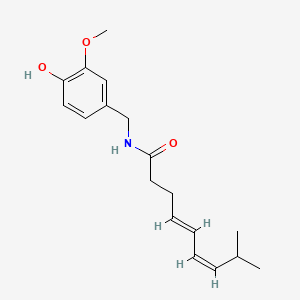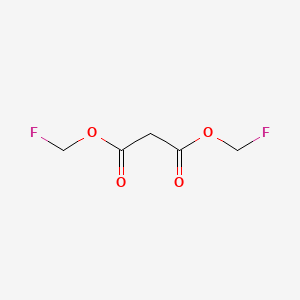
9-(Aminomethyl)minocycline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Aminomethyl)minocycline is a derivative of minocycline, a second-generation tetracycline antibioticThe addition of the aminomethyl group at the 9-position enhances its antibacterial activity and broadens its spectrum of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Aminomethyl)minocycline involves several steps:
Initial Reaction: Minocycline is reacted with a hydroxymethylamide derivative to form 2,9-(methylamide-substituted) minocycline and 2-(methylamide-substituted) minocycline.
Formation of Intermediate: The 2,9-(methylamide-substituted) minocycline is then reacted with an amine or diamine to form a 9-aminomethyl tetracycline intermediate.
Final Reaction: The intermediate is reacted with an aldehyde in the presence of a reducing agent to form this compound.
Industrial Production Methods
The industrial production of this compound can be carried out using a semi-continuous or continuous flow process. This method allows for the efficient production of the compound without the need to isolate intermediate products between reaction steps .
化学反応の分析
Types of Reactions
9-(Aminomethyl)minocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the aminomethyl group, leading to various substituted products.
Substitution: The aminomethyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve alkyl halides or other electrophilic reagents.
Major Products Formed
科学的研究の応用
9-(Aminomethyl)minocycline has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of new tetracycline derivatives.
Biology: The compound is studied for its effects on bacterial resistance mechanisms and its potential to overcome these challenges.
Medicine: It is being investigated for its efficacy in treating bacterial infections, including those caused by resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
作用機序
9-(Aminomethyl)minocycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth . The compound’s unique structure allows it to evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins .
類似化合物との比較
Similar Compounds
Minocycline: The parent compound, which lacks the aminomethyl group at the 9-position.
Omadacycline: A first-in-class aminomethylcycline antibiotic with improved in vitro antimicrobial activity.
Uniqueness
9-(Aminomethyl)minocycline is unique due to its enhanced antibacterial activity and ability to overcome resistance mechanisms. The addition of the aminomethyl group at the 9-position distinguishes it from other tetracycline derivatives and contributes to its broad-spectrum efficacy .
特性
分子式 |
C24H30N4O7 |
|---|---|
分子量 |
486.5 g/mol |
IUPAC名 |
(4S,4aS,5aR,12aR)-9-(aminomethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H30N4O7/c1-27(2)13-7-10(8-25)18(29)15-11(13)5-9-6-12-17(28(3)4)20(31)16(23(26)34)22(33)24(12,35)21(32)14(9)19(15)30/h7,9,12,17,29-30,33,35H,5-6,8,25H2,1-4H3,(H2,26,34)/t9-,12-,17-,24-/m0/s1 |
InChIキー |
YWZHIILVPBEDNQ-DMZCIERTSA-N |
異性体SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C |
正規SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)







